![molecular formula C21H17NO5 B12566740 2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl 5-(4-nitrophenyl)furan-2-carboxylate with appropriate reagents under controlled conditions . The reaction mixture is often stirred at reflux temperature for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, affecting cellular processes. Additionally, the furan ring can interact with enzymes and proteins, modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting microbial cell walls and inhibiting enzyme functions .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic acid: Shares the nitrophenyl-furan structure but differs in functional groups.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Another furan derivative with distinct biological activities.
5-(4-Nitrophenyl)furfural: Similar structure but with an aldehyde group instead of the furan-methanediyl linkage.
Uniqueness
2,2’-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran) is unique due to its bis-furan structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H17NO5 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-methyl-5-[(5-methylfuran-2-yl)-[5-(4-nitrophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H17NO5/c1-13-3-9-18(25-13)21(19-10-4-14(2)26-19)20-12-11-17(27-20)15-5-7-16(8-6-15)22(23)24/h3-12,21H,1-2H3 |
Clave InChI |
ORLYCWGSPVFAMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


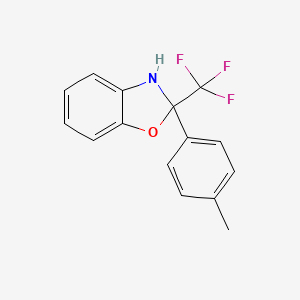
![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
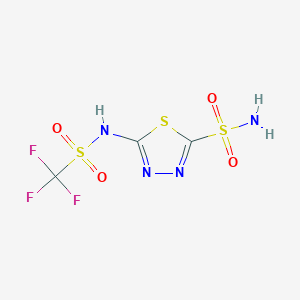
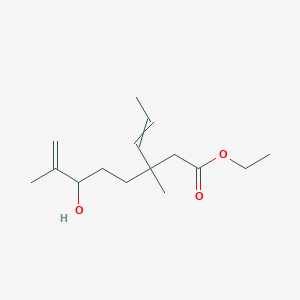
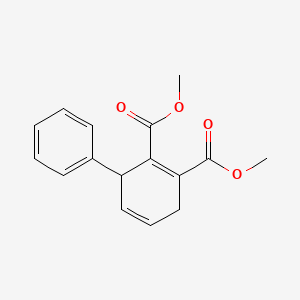
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
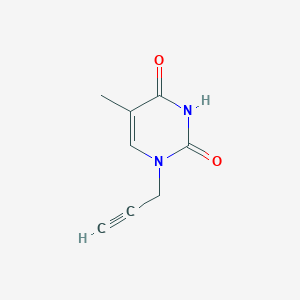
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
